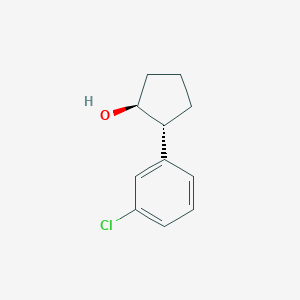

trans-2-(3-Chlorophenyl)cyclopentanol

Description

trans-2-(3-Chlorophenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a chlorine substituent at the meta position of the phenyl ring. This compound is synthesized via asymmetric hydrogenation methodologies, often employing chiral iridium catalysts such as (R)-CAT2, which enable high enantioselectivity (up to 99% ee) and trans selectivity (trans/cis >99:1) in cyclopentanol formation .

Properties

IUPAC Name |

(1S,2R)-2-(3-chlorophenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJWMSMUZCFGKY-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-Chlorophenyl)cyclopentanol typically involves the following steps:

Friedel-Crafts Alkylation: : Reacting 3-chlorobenzene with cyclopentanone in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reduction: : The resulting ketone is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

In an industrial setting, the compound is produced through optimized versions of the above reactions, often employing continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

trans-2-(3-Chlorophenyl)cyclopentanol: undergoes several types of reactions:

Oxidation: : The hydroxyl group can be oxidized to form the corresponding ketone, cyclopentanone.

Reduction: : The compound can be further reduced to form the corresponding alkane.

Substitution: : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Chromium(VI) oxide (CrO₃) in acidic conditions.

Reduction: : Sodium borohydride (NaBH₄) in methanol.

Substitution: : Nucleophiles such as hydroxide (OH⁻) or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: : Cyclopentanone.

Reduction: : trans-2-(3-Chlorophenyl)cyclopentane.

Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

trans-2-(3-Chlorophenyl)cyclopentanol: has several applications in scientific research:

Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

Industry: : Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which trans-2-(3-Chlorophenyl)cyclopentanol exerts its effects involves:

Molecular Targets: : Interaction with specific enzymes or receptors.

Pathways Involved: : Inhibition or activation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogenated Derivatives

trans-2-(3-Fluorophenyl)cyclopentanol

- Molecular Formula : C₁₁H₁₃FO (Molecular Weight: 180.22 g/mol) .

- Structural Differences: Fluorine substitution at the meta position reduces steric bulk compared to chlorine.

trans-2-(4-Chlorophenyl)-cyclopent-2-enol

- Structure: Features a para-chlorophenyl group and a double bond in the cyclopentanol ring .

- Impact : The para-substitution may reduce steric hindrance compared to meta-substitution, while the double bond introduces rigidity, affecting conformational flexibility.

trans-2-(4-Bromophenyl)-cyclopent-2-enol

Substituent Effects: Alkyl and Aryl Derivatives

trans-2-(2-Ethylphenyl)cyclopentanol

trans-2-(3,5-Dimethylphenyl)cyclopentanol

- Molecular Formula : C₁₃H₁₈O (Molar Mass: 190.28 g/mol) .

- Impact : The dimethyl substitution introduces significant steric hindrance, which may hinder interactions with sterically sensitive biological targets.

trans-2-(2,2-Diphenylvinyl)cyclopentanol

- Synthesis: Achieved via condensation reactions with 2-bromo-1-(4-bromophenyl)ethanone, yielding trans/cis ratios of 10:1 .

- Unique Feature : The diphenylvinyl group adds π-π stacking capabilities, useful in materials science or receptor binding.

trans-2-(6-Amino-9H-purin-9-yl)cyclopentanol

Physicochemical and Structural Properties

| Compound | LogP (Predicted) | Solubility | Key Structural Feature |

|---|---|---|---|

| trans-2-(3-Chlorophenyl)cyclopentanol | ~2.8 | Moderate | Meta-chloro, planar phenyl |

| trans-2-(3-Fluorophenyl)cyclopentanol | ~2.5 | High | Electron-withdrawing fluorine |

| trans-2-(3,5-Dimethylphenyl)cyclopentanol | ~3.2 | Low | Steric hindrance from dimethyl |

Notes:

- Chlorine’s higher hydrophobicity increases LogP compared to fluorine.

- Dimethyl groups drastically reduce solubility, as seen in trans-2-(3,5-Dimethylphenyl)cyclopentanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.